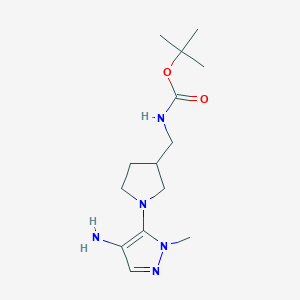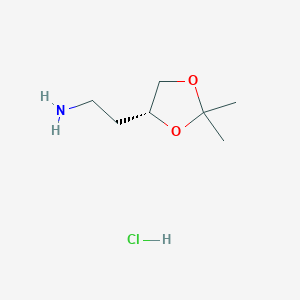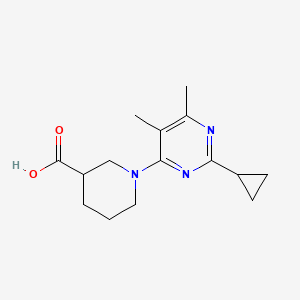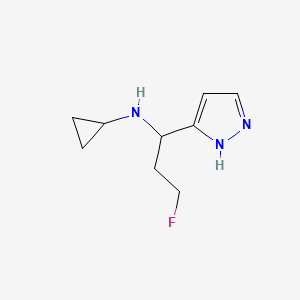
N-(3-Fluoro-1-(1H-pyrazol-3-yl)propyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Fluoro-1-(1H-pyrazol-3-yl)propyl)cyclopropanamine is a synthetic organic compound that features a cyclopropane ring attached to a pyrazole moiety through a fluorinated propyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoro-1-(1H-pyrazol-3-yl)propyl)cyclopropanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Coupling with Cyclopropanamine: The final step involves coupling the fluorinated pyrazole with cyclopropanamine using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(3-Fluoro-1-(1H-pyrazol-3-yl)propyl)cyclopropanamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amines, thioethers
科学的研究の応用
N-(3-Fluoro-1-(1H-pyrazol-3-yl)propyl)cyclopropanamine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the role of fluorinated compounds in biological systems, including their metabolic stability and bioavailability.
Materials Science: The compound can be explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(3-Fluoro-1-(1H-pyrazol-3-yl)propyl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions with the target . The cyclopropane ring provides rigidity to the molecule, which can influence its binding conformation and overall activity .
類似化合物との比較
Similar Compounds
- N-(3-Fluoro-1-(1H-pyrazol-3-yl)propyl)cyclopropanamine
- N-(3-Fluoro-1-(1H-pyrazol-3-yl)propyl)cyclobutanamine
- N-(3-Fluoro-1-(1H-pyrazol-3-yl)propyl)cyclopentanamine
Uniqueness
This compound is unique due to its combination of a fluorinated pyrazole and a cyclopropane ring. This combination imparts distinct physicochemical properties, such as increased metabolic stability and enhanced binding affinity, which are not commonly found in other similar compounds .
特性
分子式 |
C9H14FN3 |
|---|---|
分子量 |
183.23 g/mol |
IUPAC名 |
N-[3-fluoro-1-(1H-pyrazol-5-yl)propyl]cyclopropanamine |
InChI |
InChI=1S/C9H14FN3/c10-5-3-8(12-7-1-2-7)9-4-6-11-13-9/h4,6-8,12H,1-3,5H2,(H,11,13) |
InChIキー |
MNUZJIHWZTXTLJ-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(CCF)C2=CC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


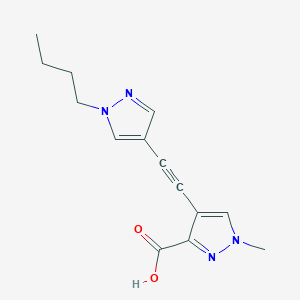
![(S)-1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11789233.png)
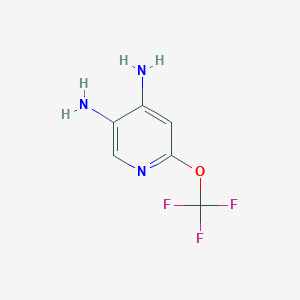
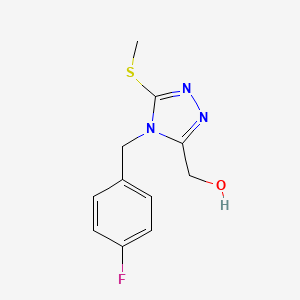
![(2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide](/img/structure/B11789253.png)
![6-Bromo-2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B11789260.png)
